molecular formula C9H16F3N B2765416 (1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine CAS No. 2248172-11-2

(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine

Cat. No.: B2765416
CAS No.: 2248172-11-2
M. Wt: 195.229
InChI Key: FOZSBVXHRTVIJA-JECWYVHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl compounds are valuable in the field of medicinal chemistry due to their unique properties . They are often used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . There are several methods available for their synthesis .


Chemical Reactions Analysis

Trifluoromethyl groups are often used in chemical reactions due to their unique properties . They can participate in a variety of reactions, including C–H/X bond functionalization or addition processes .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)cyclohexyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZSBVXHRTVIJA-JECWYVHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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